5-Hydroxypyridine-2-carboxylic acid ethyl ester
Overview
Description
Ethyl 5-hydroxypyridine-2-carboxylate is a chemical compound with the molecular formula C8H9NO3 . It is related to the class of organic compounds known as pyrimidinecarboxylic acids, which are pyrimidines with a structure containing a carboxyl group attached to the pyrimidine ring .
Synthesis Analysis
Ethyl 5-hydroxypyridine-2-carboxylate can be synthesized through various methods. One method involves the use of triethylamine, 1,1’-bis(diphenylphosphino)ferrocene, and palladium diacetate in N,N-dimethyl-formamide at 50°C . Another method involves the reaction of 5-hydroxy-pyridine-2-carboxylic acid with concentrated sulfuric acid in ethanol, followed by the addition of sodium hydroxide .Molecular Structure Analysis
The molecular weight of Ethyl 5-hydroxypyridine-2-carboxylate is 167.16 . The molecular structure can be represented by the SMILES notation: CCOC(c1ccc(cn1)O)=O .Chemical Reactions Analysis
As a carboxylic acid derivative, Ethyl 5-hydroxypyridine-2-carboxylate can undergo various chemical reactions. Carboxylic acids can form carboxylate salts, undergo nucleophilic acyl substitution reactions, be reduced by reagents like LiAlH4, and undergo substitution at the alpha site .Physical and Chemical Properties Analysis
Ethyl 5-hydroxypyridine-2-carboxylate is a solid substance . It has a predicted boiling point of 375.4±22.0 °C and a predicted density of 1.233±0.06 g/cm3 .Scientific Research Applications
Synthesis and Optimization
Ethyl 5-hydroxypyridine-2-carboxylate derivatives have been synthesized and used in various chemical processes. For instance, the acylation of 2-methylfuran with propionic anhydride has resulted in a significant yield of 2-propionyl-5-methylfuran, demonstrating an improved process for synthesizing related compounds like 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a synthetic antioxidant (Yao Xing-sheng, 2007). Additionally, Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives were obtained through reactions involving 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, showcasing the versatility of similar ethyl hydroxypyridine carboxylate compounds in synthesizing functionalized derivatives (Axelle Arrault et al., 2002).
Pharmaceutical Intermediates
Compounds like Ethyl 5-thiazolecarboxylate and ethyl 3-pyridinecarboxylate are reduced to form useful pharmaceutical intermediates, indicating the role of similar ethyl hydroxypyridine carboxylate structures in pharmaceutical synthesis (Tan Bin, 2004). This process, under various conditions, has been investigated to optimize yield and efficiency.
Catalytic and Enzymatic Roles
The catalytic mechanism of enzymes like 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase, which involves similar compounds, has been studied using various computational methods. This enzyme is involved in the degradation of certain substances and catalyzes hydroxylation and subsequent aromatic ring cleavage without requiring a metal-ion cofactor (Boxue Tian et al., 2011). Such insights are crucial for understanding the biochemical pathways and designing drugs or catalytic agents.
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-hydroxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPZHDRIHBGYPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630979 | |
Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65275-12-9 | |
Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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